molecular formula C15H15NO B2542843 4-[Methyl(4-methylphenyl)amino]benzaldehyde CAS No. 1456486-66-0

4-[Methyl(4-methylphenyl)amino]benzaldehyde

Cat. No.: B2542843
CAS No.: 1456486-66-0
M. Wt: 225.291
InChI Key: ZITPDXXXQYHEAP-UHFFFAOYSA-N
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Description

4-[Methyl(4-methylphenyl)amino]benzaldehyde is a benzaldehyde derivative featuring a tertiary amino group substituted with a methyl and a 4-methylphenyl group at the para position. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol (estimated based on analogs in and ). This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, pharmaceuticals, and materials science. Its structure enables reactivity in Schiff base formation, reductive amination, and coordination chemistry .

Properties

IUPAC Name

4-(N,4-dimethylanilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-3-7-14(8-4-12)16(2)15-9-5-13(11-17)6-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITPDXXXQYHEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[Methyl(4-methylphenyl)amino]benzaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 4,4’-dimethyltriphenylamine with a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions, often at elevated temperatures, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a viable approach for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in Schiff base formation and related condensations:

Reaction TypeConditionsProductYield (%)Source Analogy
Schiff base with aminesEthanol, RT, 4–6 hImine derivatives75–90
Knoevenagel condensationMalononitrile, Snail shell catalyst, MeOHCyano-substituted alkenes85–92

Example :
Reaction with aniline derivatives yields imines, useful in coordination chemistry and material science.

Multicomponent Reactions (MCRs)

The aldehyde acts as a key component in one-pot syntheses of heterocycles:

Pyrimidine Derivatives

In acidic or basic media, the aldehyde participates in cyclocondensation with thiourea or guanidine to form pyrimidine cores, which exhibit anti-inflammatory activity :

Example Reaction :
4-[Methyl(4-methylphenyl)amino]benzaldehyde + thiourea → 2-aminopyrimidine
Key Outcomes :

  • Inhibition of COX-2 (IC₅₀: 23.8–42.1 μM) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to the amino group:

ReactionReagentsPositionNotes
NitrationHNO₃, H₂SO₄, 0–5°CPara to aldehydeModerate regioselectivity
SulfonationH₂SO₄, SO₃Ortho to aminoRequires elevated temps

Oxidation

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄, CrO₃):
Product : 4-[Methyl(4-methylphenyl)amino]benzoic acid
Limitation : Electron-donating groups may slow oxidation kinetics.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol:
Product : 4-[Methyl(4-methylphenyl)amino]benzyl alcohol
Application : Intermediate for surfactants or polymers.

Scientific Research Applications

Synthetic Routes

  • Vilsmeier-Haack Reaction :
    • Reactants: 4,4'-dimethyltriphenylamine, dimethylformamide, phosphorus oxychloride.
    • Conditions: Elevated temperatures.

Chemistry

  • Precursor for Organic Synthesis : 4-[Methyl(4-methylphenyl)amino]benzaldehyde serves as a precursor in synthesizing complex organic molecules and materials. Its ability to undergo various chemical transformations makes it valuable in developing new compounds.

Biology

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of specific enzymes, particularly targeting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthetic pathway. Inhibition of this enzyme could disrupt essential metabolic processes in pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .
  • Antimicrobial Properties : The compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL. Its hydrophobicity contributes to its efficacy against these pathogens .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited MenA activity in vitro, suggesting its potential use as a therapeutic agent against bacterial infections .
  • Antimicrobial Screening : In a screening of various derivatives, this compound showed promising results against multiple bacterial strains, reinforcing its potential as an antimicrobial agent .
  • Chemical Transformations : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, indicating versatility in synthetic applications.

Mechanism of Action

The mechanism of action of 4-[Methyl(4-methylphenyl)amino]benzaldehyde involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 4-[methyl(4-methylphenyl)amino]benzaldehyde, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not provided C₁₅H₁₅NO 225.29 Methyl, 4-methylphenyl Intermediate for pharmaceuticals
4-(Ethyl(methyl)amino)benzaldehyde 64693-47-6 C₁₀H₁₃NO 163.22 Ethyl, methyl Synthesis of bioactive Schiff bases
4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde 54849-47-7 C₁₅H₁₅NO₂ 241.29 Methyl, 4-methoxyphenyl Potential liquid crystal precursor
4-(Butyl(phenyl)amino)benzaldehyde 1079-83-0 C₁₇H₁₉NO 253.34 Butyl, phenyl Polymer and dye synthesis
4-p-Terphenylylcarboxaldehyde 17800-49-6 C₁₉H₁₄O 258.31 Biphenyl substituent Materials science applications

Reactivity and Functionalization

  • Schiff Base Formation: All compounds in this class react with primary amines to form Schiff bases. For example, 4-(dimethylamino)benzaldehyde reacts with 1,2-phenyldiamine to yield bioactive imine derivatives .
  • Reductive Amination : The aldehyde group facilitates reductive amination, as demonstrated in the synthesis of ARN5187 (), where a benzaldehyde derivative reacts with an amine to form a tertiary amine product .

Key Differences and Implications

Substituent Effects: Electron-Donating Groups (e.g., methoxy in 4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde): Increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions . Bulky Groups (e.g., biphenyl in 4-p-terphenylylcarboxaldehyde): Improve thermal stability but reduce solubility in polar solvents .

Biological Activity: Methyl and ethyl substituents (e.g., 4-(ethyl(methyl)amino)benzaldehyde) may enhance membrane permeability in drug candidates compared to bulkier analogs .

Synthetic Flexibility: Compounds with simpler substituents (e.g., 4-(dimethylamino)benzaldehyde) are more amenable to large-scale synthesis, as seen in .

Biological Activity

4-[Methyl(4-methylphenyl)amino]benzaldehyde, with the molecular formula C15H15NO, is an organic compound characterized by its aromatic structure and the presence of both a benzaldehyde functional group and a methyl(4-methylphenyl)amino group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Aldehyde Group : Contributes to its reactivity and potential interactions with biological molecules.
  • Aromatic Structure : Enhances stability and influences biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly targeting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). This enzyme is crucial in the menaquinone biosynthetic pathway, which is essential for the survival of various organisms, including pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL. The compound's hydrophobicity plays a role in its antibacterial efficacy .
  • Mechanisms of Action : Studies suggest that the antibacterial effects may involve disruption of bacterial membrane integrity and interference with metabolic pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-DimethylaminobenzaldehydeC9H11NOUsed as a reagent in organic synthesis.
4-(Di-p-tolylamino)benzaldehydeC21H19NExhibits different reactivity due to steric hindrance.
4-Bis(4-methylphenyl)aminobenzaldehydeC21H19NKnown for mechanochromic properties.

The unique substitution pattern of this compound likely influences its biological activity and chemical reactivity significantly compared to these similar compounds .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited MenA activity in vitro, suggesting potential use as a therapeutic agent against bacterial infections .
  • Antimicrobial Screening : In a screening of various chalcone derivatives, this compound showed promising results against multiple bacterial strains, reinforcing its potential as an antimicrobial agent .
  • Chemical Transformations : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, indicating versatility in synthetic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[Methyl(4-methylphenyl)amino]benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of benzaldehyde (e.g., 4-hydroxybenzaldehyde) are often functionalized using alkylating agents like bis(2,2′-dichloroethyl)ether in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to prevent oxidation . Optimization involves adjusting stoichiometry, temperature (typically 80–120°C), and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures completion.
  • Key Parameters :

ParameterOptimal Range
SolventDMF, DMSO
Temperature80–120°C
CatalystK₂CO₃, NaH

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.8 ppm. The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm. Methyl groups (N–CH₃, Ar–CH₃) show singlets at δ 2.3–3.1 ppm .
  • ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm; aromatic carbons range from δ 110–150 ppm .
    • IR Spectroscopy : Strong C=O stretching (aldehyde) at 1680–1720 cm⁻¹ and N–H bending (if present) at 1500–1600 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile aldehydes .
  • First Aid :

  • Eye Contact : Flush with water for 15 mins and consult an ophthalmologist .
  • Skin Exposure : Wash with soap/water; remove contaminated clothing .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

  • Structural Insights : X-ray crystallography reveals intermolecular C–H···O hydrogen bonds (2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å), which stabilize the lattice. Dihedral angles between aromatic rings (e.g., 78.31°) affect molecular planarity and packing efficiency .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can predict lattice energies and compare with experimental data .

Q. What strategies resolve contradictions in reported solubility or reactivity data?

  • Case Study : Discrepancies in solubility (e.g., 8.45 mg/mL in water for 4-hydroxybenzaldehyde vs. organic solvents) may arise from impurities or polymorphic forms .
  • Resolution :

Reproduce experiments under standardized conditions (e.g., 25°C, HPLC-grade solvents).

Use DSC/TGA to identify polymorphs.

Validate via collaborative studies (e.g., round-robin testing) .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methods :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group.
  • MD Simulations : Model reaction trajectories with palladium catalysts (e.g., Suzuki-Miyaura coupling) .
    • Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

  • Factors :

  • Purity of Reagents : Trace moisture in DMF can hydrolyze intermediates.
  • Workup Methods : Column chromatography vs. recrystallization may recover different product ratios.
    • Mitigation : Document reaction conditions meticulously (e.g., solvent dryness, inert atmosphere) .

Methodological Best Practices

Q. What advanced techniques characterize unstable intermediates during synthesis?

  • In Situ Monitoring : Use ReactIR or low-temperature NMR (−40°C) to trap transient species (e.g., enolates).
  • Mass Spectrometry : High-resolution ESI-MS identifies intermediates with low stability .

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